molecular formula C24H28N4O4 B2666030 N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 1704607-06-6

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

カタログ番号: B2666030
CAS番号: 1704607-06-6
分子量: 436.512
InChIキー: PHYMCAJYTFUKCL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents: a 2-hydroxy-2-(1-methylindolin-5-yl)ethyl group and a 3-(2-oxopiperidin-1-yl)phenyl moiety. Oxalamides are a versatile class of compounds known for their diverse pharmacological and industrial applications, ranging from enzyme inhibition to flavor enhancement .

特性

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-27-12-10-16-13-17(8-9-20(16)27)21(29)15-25-23(31)24(32)26-18-5-4-6-19(14-18)28-11-3-2-7-22(28)30/h4-6,8-9,13-14,21,29H,2-3,7,10-12,15H2,1H3,(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYMCAJYTFUKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCCC4=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex organic compound belonging to the class of oxalamides. Its unique structural features, including an indoline moiety and a piperidine derivative, contribute to its potential biological activity and pharmacological applications.

Structural Characteristics

The molecular formula of this compound is C21H26N4O3C_{21}H_{26}N_{4}O_{3}, with a molecular weight of approximately 378.46 g/mol. The structure integrates functional groups that are crucial for its biological interactions:

Functional Group Description
Hydroxyl GroupEnhances solubility and potential hydrogen bonding with biological targets.
Indoline MoietyKnown for interactions with neurotransmitter receptors, particularly serotonin receptors.
Piperidine DerivativeContributes to the compound's ability to modulate receptor activity.

The biological activity of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide likely involves interactions with various biological targets, including enzymes and receptors. The mechanism may include:

  • Binding to Receptors : The indole component can bind to serotonin receptors, potentially influencing mood and cognitive functions.
  • Enzyme Inhibition : The oxalamide structure may interact with specific enzymes, modulating their activity and impacting metabolic pathways.

Biological Activity Studies

Recent studies have explored the potential biological activities of this compound through various experimental approaches, including in vitro assays and molecular docking studies. Here are some key findings:

  • Antiproliferative Activity : Preliminary studies suggest that compounds similar to N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide exhibit cytotoxic effects against cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). This activity may be attributed to their ability to inhibit key enzymes involved in cell proliferation .
  • Neurotransmitter Modulation : The compound's structural similarity to known neurotransmitter modulators suggests it could influence serotonin and dopamine pathways, potentially offering therapeutic benefits in mood disorders and neurodegenerative diseases.
  • Molecular Docking Studies : Computational studies indicate favorable binding interactions with target proteins, supporting the hypothesis that this compound may serve as a lead for drug development targeting specific biological pathways.

The synthesis of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Indoline Derivative : Hydroxylation of 1-methylindoline using hydrogen peroxide.
  • Piperidine Ring Formation : Synthesis from suitable precursors under basic conditions.
  • Coupling Reaction : Utilizing oxalyl chloride for forming the oxalamide linkage.

Case Studies

Several case studies have highlighted the potential applications of similar compounds in medicinal chemistry:

Study Focus Findings
Antiproliferative ActivityCompounds from the oxalamide class showed significant cytotoxicity against various cancer cell lines, suggesting a pathway for new cancer therapies .
Neurotransmitter InteractionResearch indicates that modifications in the indole structure can enhance binding affinity to serotonin receptors, which may lead to new treatments for depression.
Enzyme InhibitionCertain derivatives exhibited inhibitory effects on enzymes like topoisomerase I, indicating potential as anticancer agents .

類似化合物との比較

Comparison with Structurally Similar Oxalamide Compounds

The following table summarizes key structural and functional differences between the target compound and analogous oxalamides reported in the literature:

Compound Name / ID Substituents (N1 and N2) Key Biological Activity/Application Synthesis Yield (%) Reference(s)
Target Compound N1: 2-hydroxy-2-(1-methylindolin-5-yl)ethyl; N2: 3-(2-oxopiperidin-1-yl)phenyl Hypothesized CNS or protease modulation (based on structural motifs) Not reported N/A
BNM-III-170 N1: 4-chloro-3-fluorophenyl; N2: (1R,2R)-2-(guanidinomethyl)-5-(methylamino)methyl-inden CD4-mimetic compound enhancing vaccine efficacy against immunodeficiency viruses Not specified [2]
S336 (FEMA 4233) N1: 2,4-dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl Umami flavor agonist (Savorymyx® UM33) Not specified [3]
N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20) N1: 3-chlorophenyl; N2: 4-methoxyphenethyl Stearoyl-CoA desaturase (SCD1) inhibitor; potential anti-obesity agent 33% [4]
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide N1: 2,3-dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl Food additive undergoing toxicological evaluation (90-day animal studies) Not specified [6]
N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-5-oxoimidazolidin-1-yl)phenyl)...oxalamide (9) Complex bis-imidazolidinone substituents Antimicrobial or enzyme inhibition (inferred from imidazolidinone pharmacophore) 77% [5]

Structural and Functional Insights

Substituent-Driven Activity: The target compound’s 2-hydroxyethyl group may enhance solubility compared to halogenated analogs like BNM-III-170 or SCD1 inhibitors (e.g., compound 20) . The 1-methylindolin moiety distinguishes it from flavor-oriented oxalamides (e.g., S336) and aligns more closely with CNS-active indole derivatives. The 2-oxopiperidin substituent is structurally unique; similar cyclic ketones (e.g., piperidinones) are known to modulate protease activity or improve metabolic stability .

Synthetic Feasibility :

  • Yields for oxalamide synthesis vary widely (23–86%), influenced by steric hindrance and substituent reactivity . The target compound’s polar hydroxy group may necessitate specialized coupling agents or protective strategies.

Toxicological Considerations :

  • While N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide underwent rigorous toxicity testing, the target compound’s indolin and piperidin groups warrant specific ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide?

  • Methodological Answer : A reflux-based approach using acetic acid as a solvent is commonly employed for oxalamide derivatives. For example, similar compounds (e.g., 2-(2-((1,3-dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-phenylacetamides) were synthesized by heating reactants under reflux for 2 hours, monitored via TLC to track reaction progress. Post-reaction, products are isolated via filtration, washed with water/ethanol, and recrystallized . Adjusting stoichiometry and reaction time may optimize yields.

Q. How can researchers assess the purity of this compound and identify impurities?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with relative retention time (RRT) and response factor (RF) thresholds is standard. For instance, impurities in structurally related compounds (e.g., monobenzyl analogues) were quantified using HPLC with a total impurity limit of 0.5% and individual impurity thresholds of 0.1% . Calibration against reference standards ensures accuracy.

Q. Which analytical techniques are suitable for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical. For oxalamide derivatives, IUPAC naming conventions and InChI keys (e.g., computed via PubChem’s LexiChem) validate structural integrity . Melting point analysis (e.g., 215–217°C for similar compounds) further corroborates purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles across synthesis batches?

  • Methodological Answer : Implement iterative process analysis using qualitative frameworks. For example, triangulation of HPLC data, synthesis logs, and environmental factors (e.g., temperature, reagent purity) identifies root causes. Studies on methodological rigor emphasize member checking and alternative hypothesis testing to address discrepancies .

Q. What strategies optimize reaction conditions to minimize by-product formation?

  • Methodological Answer : Design of Experiments (DoE) with variable screening (e.g., solvent polarity, catalyst loading) is effective. Evidence from similar compounds shows that glacial acetic acid reduces side reactions compared to polar aprotic solvents . Kinetic studies via TLC or in-situ IR spectroscopy can pinpoint optimal reaction windows.

Q. How should researchers design studies to evaluate the compound’s biological activity?

  • Methodological Answer : Use a tiered approach:

  • In vitro assays : Screen for antimicrobial or anticancer activity using cell lines, referencing PubChem’s biological activity data for analogous compounds (e.g., tetrahydroquinoline derivatives) .
  • In silico modeling : Molecular docking with target proteins (e.g., kinases) predicts binding affinity .
  • Dose-response studies : Validate findings using standardized protocols (e.g., IC50 determination) .

Q. What theoretical frameworks guide experimental design for novel oxalamide derivatives?

  • Methodological Answer : Align hypotheses with established mechanisms (e.g., hydrogen bonding via hydroxyl groups). Theoretical approaches in coordination chemistry suggest using oxalamide moieties as ligands for metal complexes, leveraging their electron-rich amide groups . Methodological rigor requires justifying choices (e.g., solvent, temperature) through literature-based precedents .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。